

Application Notes and Protocols for Aztreonam Disodium in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aztreonam disodium*

Cat. No.: *B1666517*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for antimicrobial susceptibility testing (AST) of **Aztreonam disodium**, a monobactam antibiotic effective against a range of Gram-negative bacteria.[1][2] The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

Aztreonam is a synthetic beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[3][4][5] It exhibits a high affinity for penicillin-binding protein 3 (PBP3), which is essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][4][6] By binding to and inactivating PBP3, Aztreonam disrupts cell wall integrity, leading to cell lysis and bacterial death.[3][4][5] Notably, Aztreonam has strong activity against many Gram-negative bacteria, including *Pseudomonas aeruginosa*, but is largely ineffective against Gram-positive and anaerobic bacteria due to poor binding to their respective PBPs.[1][6]

Data Presentation: Breakpoints and Quality Control Ranges

Accurate and reproducible AST results are critical for clinical decision-making and drug development. The following tables summarize the interpretive criteria (breakpoints) and quality

control (QC) ranges for Aztreonam and its combination with Avibactam.

Table 1: CLSI and EUCAST Breakpoints for Aztreonam

Organism	Method	Disk Content	Zone Diameter (mm)	MIC (μ g/mL)
S	I			
Enterobacterales (CLSI)	Disk Diffusion	30 μ g	≥ 21	18-20
Broth Dilution				
Pseudomonas aeruginosa (CLSI)	Disk Diffusion	30 μ g	≥ 22	16-21
Broth Dilution				
Enterobacterales (EUCAST)	Disk Diffusion	30 μ g	≥ 25	-
Broth Dilution				

S - Susceptible; I - Intermediate; R - Resistant. Data compiled from CLSI and EUCAST guidelines.

Table 2: EUCAST Breakpoints for Aztreonam-Avibactam

Organism	Method	Disk Content	Zone Diameter (mm)	MIC (μ g/mL)
S (\geq)	R (<)			
Enterobacterales	Disk Diffusion	30/20 μ g	25	25
Broth Dilution				

For MIC determination, the concentration of avibactam is fixed at 4 mg/L.[\[7\]](#) Data from EUCAST guidelines.[\[7\]](#)[\[8\]](#)

Table 3: Quality Control (QC) Ranges for Aztreonam Susceptibility Testing

QC Strain	Method	Disk Content	Acceptable Zone Diameter Range (mm)	Acceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922	Disk Diffusion	30 µg	23-29	
Broth Dilution		0.06-0.5		
Pseudomonas aeruginosa ATCC® 27853	Disk Diffusion	30 µg	23-29	
Broth Dilution		2-8		

Data compiled from CLSI documents.

Table 4: EUCAST Quality Control Ranges for Aztreonam-Avibactam

QC Strain	Method	Disk Content	Target Zone Diameter (mm)	Acceptable Zone Diameter Range (mm)	Target MIC (mg/L)	Acceptable MIC Range (mg/L)
Escherichia coli ATCC® 25922	Disk Diffusion	30/20 µg	35	32-38	0.06	0.03-0.125
Klebsiella pneumoniae ATCC® 700603	Disk Diffusion	30/20 µg	29	26-32	0.125-0.25	0.06-0.5

For MIC determination, the concentration of avibactam is fixed at 4 mg/L.[\[7\]](#) Data from EUCAST guidelines.[\[7\]](#)

Experimental Protocols

The following are detailed protocols for commonly used AST methods for Aztreonam.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to Aztreonam by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[\[2\]](#)[\[9\]](#)

Materials:

- Aztreonam disks (30 µg)
- Mueller-Hinton agar (MHA) plates
- Bacterial inoculum equivalent to a 0.5 McFarland standard
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Calipers or ruler

Procedure:

- Prepare a standardized bacterial inoculum by suspending several colonies from a fresh (18-24 hour) culture in sterile saline to match the turbidity of a 0.5 McFarland standard.
- Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
- Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
- Allow the plate to dry for 3-5 minutes.

- Aseptically apply an Aztreonam (30 μ g) disk to the surface of the agar.
- Incubate the plate at 35°C \pm 2°C for 16-20 hours in ambient air.
- After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.
- Interpret the results based on the zone diameter breakpoints provided in Table 1.

Broth Microdilution (Minimum Inhibitory Concentration - MIC) Method

This method determines the lowest concentration of Aztreonam that inhibits the visible growth of a bacterium in a liquid medium.[\[2\]](#)

Materials:

- **Aztreonam disodium** powder
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Standardized bacterial inoculum (5 \times 10⁵ CFU/mL final concentration)
- Incubator (35°C \pm 2°C)

Procedure:

- Prepare serial two-fold dilutions of Aztreonam in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 μ L.
- Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 \times 10⁵ CFU/mL in each well.
- Add 50 μ L of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 μ L.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Aztreonam in which there is no visible growth.
- Interpret the results based on the MIC breakpoints provided in Table 1.

Gradient Diffusion (E-test) Method

The E-test is a quantitative method that utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.[\[2\]](#)

Materials:

- Aztreonam E-test strips
- MHA plates
- Standardized bacterial inoculum (0.5 McFarland)
- Sterile cotton swabs
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- Prepare a standardized bacterial inoculum and streak it onto an MHA plate as described for the disk diffusion method.
- Allow the plate to dry for 3-5 minutes.
- Aseptically apply the Aztreonam E-test strip to the agar surface.
- Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[\[2\]](#)

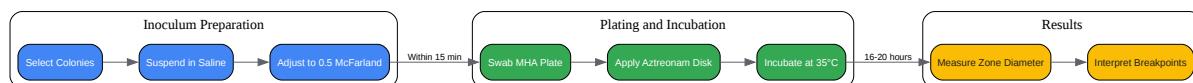
- Interpret the results based on the MIC breakpoints provided in Table 1.

CLSI Broth Disk Elution (BDE) Method for Aztreonam/Ceftazidime-Avibactam

This method is used to test the susceptibility of Enterobacteriales to the combination of Aztreonam and Ceftazidime-Avibactam.[10][11]

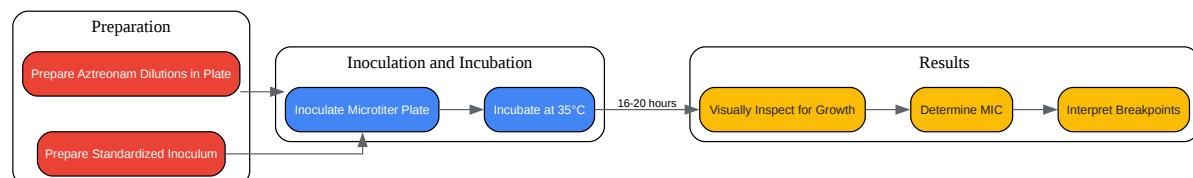
Materials:

- Aztreonam disks (30 µg)
- Ceftazidime-Avibactam disks (30/20 µg)
- Cation-adjusted Mueller-Hinton broth (CAMHB) in 5 mL tubes
- Standardized bacterial inoculum


Procedure:

- Label four 5 mL CAMHB tubes for each isolate: Growth Control, Aztreonam, Ceftazidime-Avibactam, and Combination.
- Add the corresponding antibiotic disks to the tubes:
 - Aztreonam tube: One 30 µg Aztreonam disk.
 - Ceftazidime-Avibactam tube: One 30/20 µg Ceftazidime-Avibactam disk.
 - Combination tube: One 30 µg Aztreonam disk AND one 30/20 µg Ceftazidime-Avibactam disk.
 - Growth Control tube: No disk.
- Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each tube.
- Incubate all tubes at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.

- After incubation, examine the tubes for growth (turbidity).
- Interpretation: The isolate is considered susceptible to the combination if there is no growth in the "Combination" tube, even if there is growth in the individual "Aztreonam" and "Ceftazidime-Avibactam" tubes.


Visualizations

The following diagrams illustrate the workflows for the disk diffusion and broth microdilution antimicrobial susceptibility testing methods.

[Click to download full resolution via product page](#)

Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Method.

[Click to download full resolution via product page](#)

Caption: Workflow for the Broth Microdilution (MIC) Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aztreonam - Wikipedia [en.wikipedia.org]
- 2. Aztreonam Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 3. What is Aztreonam used for? [synapse.patsnap.com]
- 4. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 5. amberlife.net [amberlife.net]
- 6. How and why aztreonam works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizerpro.ro [pfizerpro.ro]
- 8. EUCAST: Aztreonam-avibactam and cefepime-enmetazobactam now available. [eucast.org]
- 9. scribd.com [scribd.com]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacteriales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Aztreonam Disodium in Antimicrobial Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666517#using-aztreonam-disodium-in-antimicrobial-susceptibility-testing-protocols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com